2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole
Description
2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety substituted with a 2-chlorophenylsulfonyl group. This compound’s structure suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where the sulfonyl group may enhance binding affinity or metabolic stability .
Properties
Molecular Formula |
C18H17ClN2O2S2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-14-5-1-4-8-17(14)25(22,23)21-11-9-13(10-12-21)18-20-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2 |
InChI Key |
DNKUFCBUPZCXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle: Benzothiazole vs. Benzimidazole
The benzothiazole core distinguishes this compound from benzimidazole-based analogs (e.g., astemizole, CAS 911-65-9). For instance, astemizole, a benzimidazole derivative, acts as a histamine H1 receptor antagonist , whereas benzothiazoles are often explored as kinase inhibitors or antimicrobial agents due to their enhanced membrane permeability .
Substituent Variations
- Piperidine Substituents : The 2-chlorophenylsulfonyl group on the piperidine ring contrasts with analogs like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (CAS 911-65-9), which features a 4-fluorobenzyl and 4-methoxyphenethyl group. The sulfonyl group in the target compound may improve solubility compared to alkyl or aryl ether substituents .
Pharmacological and Physical Properties
Research Findings and Gaps
- Binding Affinity : Sulfonyl-containing analogs demonstrate improved binding to ATP pockets in kinases compared to benzimidazoles, as seen in studies of related compounds .
- Metabolic Stability : The 2-chlorophenylsulfonyl group may reduce CYP450-mediated metabolism relative to ethoxy or nitro groups in benzimidazole derivatives .
- Toxicity : Benzimidazoles like astemizole are associated with cardiotoxicity due to hERG channel inhibition, whereas benzothiazoles with sulfonyl groups may exhibit safer profiles, though direct data is lacking.
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